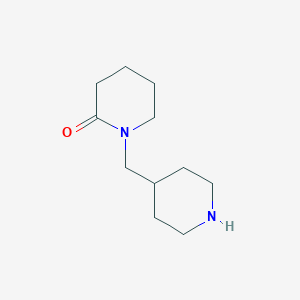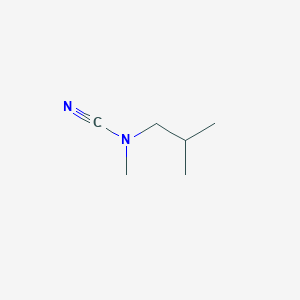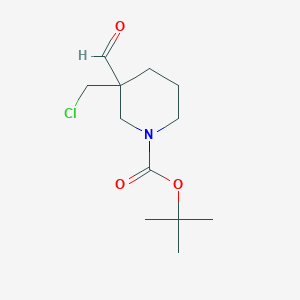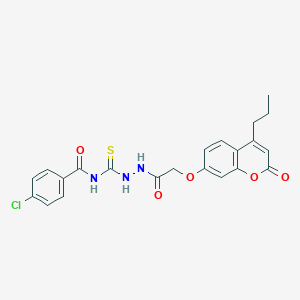
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core, 2-oxo-4-propyl-2H-chromen-7-yl, is synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Acetyl Group: The coumarin derivative is then reacted with acetic anhydride to introduce the acetyl group, forming 2-oxo-4-propyl-2H-chromen-7-yl acetate.
Hydrazinecarbonothioylation: The acetylated coumarin is further reacted with hydrazinecarbothioamide to introduce the hydrazinecarbonothioyl group.
Chlorination and Benzamidation: Finally, the compound is chlorinated and reacted with 4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide undergoes several types of chemical reactions:
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Quinone derivatives of the coumarin core.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used in studies investigating the mechanisms of action of coumarin derivatives and their interactions with biological targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in microbial growth and inflammation, such as bacterial DNA gyrase and cyclooxygenase (COX).
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes in cancer cells.
Reactive Oxygen Species (ROS) Scavenging: The compound exhibits antioxidant properties by scavenging reactive oxygen species, thereby protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core and exhibit similar biological activities.
2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: This compound has a similar structure but with different substituents, leading to variations in biological activity.
N-Substituted 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetohydrazides: These compounds are structurally related and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
4-Chloro-N-(2-(2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetyl)hydrazinecarbonothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H20ClN3O5S |
|---|---|
Peso molecular |
473.9 g/mol |
Nombre IUPAC |
4-chloro-N-[[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O5S/c1-2-3-14-10-20(28)31-18-11-16(8-9-17(14)18)30-12-19(27)25-26-22(32)24-21(29)13-4-6-15(23)7-5-13/h4-11H,2-3,12H2,1H3,(H,25,27)(H2,24,26,29,32) |
Clave InChI |
PXAPXAJWESXUFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


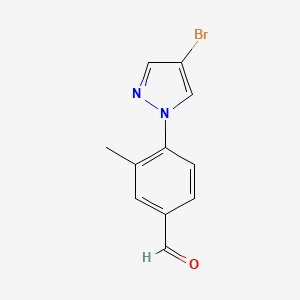
![7-Ethyl-1-azaspiro[3.5]nonane](/img/structure/B13315427.png)
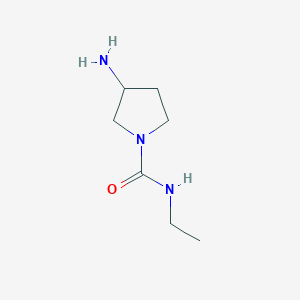
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13315441.png)
![5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile](/img/structure/B13315447.png)
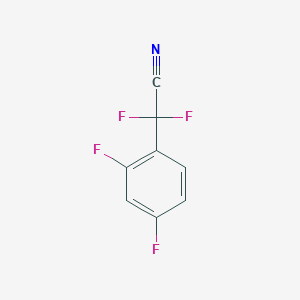
![3-[(1-Methoxypropan-2-yl)amino]-4-methylbenzonitrile](/img/structure/B13315471.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine](/img/structure/B13315477.png)
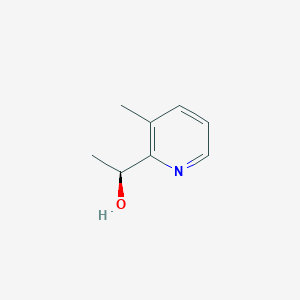
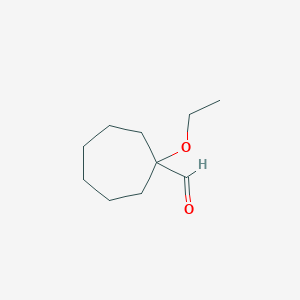
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
